N-Me-His-Ome HCl

Description

Significance of N-Methylated Amino Acids in Peptide Science and Biochemistry

N-methylation, the addition of a methyl group to a nitrogen atom, is a subtle yet powerful modification of amino acids that can profoundly influence the properties of peptides and proteins. researchgate.neteurekaselect.comresearchgate.netnih.gov In peptide science, the incorporation of N-methylated amino acids is a key strategy for enhancing the therapeutic potential of peptide-based drugs. researchgate.net This modification can increase a peptide's stability against enzymatic degradation, improve its ability to cross cell membranes, and modulate its three-dimensional structure. researchgate.netscielo.org.mxmerckmillipore.com

The presence of a methyl group on the amide nitrogen of a peptide bond introduces steric hindrance, which can protect the bond from being cleaved by proteases. scielo.org.mx This increased proteolytic stability extends the half-life of peptide drugs in the body. researchgate.netmerckmillipore.com Furthermore, N-methylation can alter the conformational preferences of the peptide backbone, sometimes favoring specific secondary structures like turns, which can be crucial for biological activity. merckmillipore.com This modification also impacts the hydrogen bonding capacity of the peptide, which can influence its solubility and interactions with other molecules. scielo.org.mx

From a biochemical perspective, N-methylated amino acids are found in various naturally occurring bioactive peptides and proteins. acs.org For instance, proteins containing side-chain N-methylated amino acids, like histones, play a critical role in the regulation of gene expression. acs.org The study of these modified amino acids helps researchers to understand fundamental biological processes, including protein function, enzyme activity, and metabolic pathways. chemimpex.comontosight.ai

Overview of N-Me-His-Ome HCl as a Fundamental Research Compound

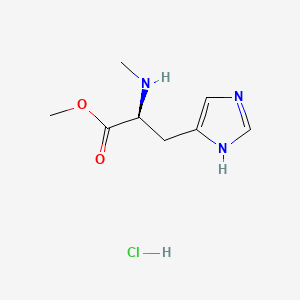

N-Methyl-L-histidine methyl ester hydrochloride, abbreviated as this compound, is a derivative of the amino acid L-histidine. chemimpex.comnih.gov It is characterized by the presence of a methyl group on the alpha-amino group and a methyl ester at the carboxyl group, with the compound stabilized as a hydrochloride salt. chemimpex.comnih.gov This specific chemical structure makes it a valuable tool in various research applications.

In biochemical and pharmaceutical research, this compound is utilized in studies concerning histidine metabolism and its role in biological systems. chemimpex.com It serves as a building block in the synthesis of modified peptides, allowing scientists to investigate the effects of N-methylation on peptide structure, stability, and function. researchgate.netscielo.org.mx The hydrochloride form enhances the compound's stability and solubility, particularly in aqueous solutions, which is advantageous for many experimental setups. chemimpex.com

Furthermore, this compound is employed in the development of new therapeutic agents. chemimpex.com Its use in drug design and formulation can lead to the creation of peptides with improved pharmacokinetic properties. researchgate.netscielo.org.mx Researchers also use this compound and similar derivatives in analytical chemistry for techniques like chromatography to separate and identify amino acids and peptides. chemimpex.com

Historical Context of Methylated Amino Acid Research

The investigation into protein methylation began in the 1960s. nih.gov By the early 1980s, scientists had identified that amino acids such as lysine, arginine, and histidine could be post-translationally methylated by specific enzymes. nih.gov The methylation of the guanidinium (B1211019) group of arginine residues was first described in 1967. rsc.org

Despite these early discoveries, the biological significance of these methylation events remained largely unclear for many years. nih.gov A significant turning point came in the mid-1990s with the advent of modern molecular biology techniques. nih.gov This led to a surge of interest and research into protein methylation, revealing its crucial roles in a wide array of biological functions, including signal transduction and the regulation of gene activity. nih.gov It took over three decades from the initial discovery of protein arginine methylation to identify the genes encoding the enzymes responsible for this modification. rsc.org The journey of protein methylation research highlights the importance of pursuing scientific questions even when their immediate biological relevance is not fully understood. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMVRNBUHETIW-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718492 | |

| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118384-75-1 | |

| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Peptide Chemistry and Biomolecular Synthesis

N-Me-His-Ome HCl as a Chiral Building Block in Peptide Synthesis

This compound is utilized as a chiral building block, retaining the L-configuration of the natural amino acid histidine. This stereochemical integrity is paramount for the synthesis of biologically active peptides where specific three-dimensional conformations are required for molecular recognition and function. The compound is commercially available, often as a hydrochloride salt to improve stability and handling, preventing undesirable oligomerization. bachem.com

The incorporation of this compound into linear peptide chains is a key strategy for producing N-methylated peptides. nih.gov This modification, where a methyl group replaces a hydrogen atom on the peptide backbone's nitrogen, confers several advantageous properties to the resulting peptide. These include increased resistance to enzymatic degradation by proteases, enhanced membrane permeability, and constrained conformational flexibility. nih.govnih.gov The process involves standard peptide coupling techniques, though the secondary amine of the N-methylated residue presents unique challenges. wpmucdn.com

The ribosomal synthesis of peptides containing N-methyl amino acids has also been demonstrated by supplementing reconstituted translation systems with chemically methylated and pre-charged tRNA. nih.gov While this highlights the biological interest in such modifications, chemical synthesis using building blocks like this compound remains a primary and more versatile method in laboratory and industrial settings.

N-methylated peptides are a significant class of peptidomimetics, compounds that mimic the structure and function of natural peptides. The use of building blocks like this compound is fundamental to their synthesis. researchgate.net N-methylation alters the peptide backbone by removing the amide proton, which eliminates a hydrogen bond donor site. This change can destabilize or modify secondary structures like α-helices and β-sheets, leading to unique conformational preferences. nih.gov This structural constraint is a powerful tool in medicinal chemistry for designing peptides with improved pharmacological profiles, such as enhanced stability and target affinity. nih.gov The synthesis of peptides containing multiple N-methylated residues, including N-methyl histidine, has been achieved, leading to the creation of novel bioactive molecules. nih.gov

Role in Complex Peptide Architecture Construction

The unique properties of N-methylated amino acids make this compound a valuable component in the construction of complex peptide architectures, including cyclic peptides and peptide conjugates, which often exhibit superior biological activity and stability compared to their linear counterparts.

This compound is incorporated into peptides that are subsequently cyclized. nih.gov N-methylation can pre-organize the linear peptide backbone in a way that favors cyclization. ub.edu The resulting cyclic N-methylated peptides often show improved metabolic stability and cell permeability. nih.gov The synthesis of such complex molecules has been successfully applied to create libraries of macrocyclic peptides for drug discovery, targeting challenging protein-protein interactions. nih.gov For instance, the synthesis of cyclic peptides containing N-methylated amino acids has been used to develop inhibitors of ubiquitin ligase and prokaryotic glycolytic mutases. nih.gov

Furthermore, this compound can be incorporated into peptides that are then conjugated to other molecules, such as reporter tags, lipids, or drug payloads, to create sophisticated biomolecular constructs with tailored functions. acs.org

| Peptide Type | Building Block | Key Feature | Significance |

| N-Methylated Cyclic Peptides | This compound | Enhanced stability and constrained conformation. nih.gov | Used in drug discovery to create potent and selective inhibitors for various biological targets. nih.gov |

| Peptide Conjugates | This compound | Allows for the attachment of functional moieties. acs.org | Creates targeted therapeutics, diagnostic agents, and research tools. |

To overcome this challenge, highly efficient coupling reagents are required. Standard reagents may be insufficient, necessitating the use of more potent activators. Research has shown that specific classes of reagents are more effective for these "difficult couplings." For example, phosphonium-based reagents and certain uronium salts, often combined with additives like HOAt, have been employed. wpmucdn.comuni-kiel.de The development of specialized reagents and optimized reaction conditions is critical for the successful synthesis of peptides containing sterically hindered N-methylated residues like N-methyl histidine. uni-kiel.de

| Challenge | Cause | Solution | Example Reagents |

| Slow Reaction Rate | Steric hindrance from the N-methyl group reduces the nucleophilicity of the secondary amine. wpmucdn.com | Use of highly active coupling reagents and optimized conditions. wpmucdn.com | BOP-Cl, HATU, PyBOP, ynamides. wpmucdn.commdpi.comacs.org |

| Side Reactions | Incomplete coupling can lead to the accumulation of undesired byproducts. wpmucdn.com | Driving the reaction to completion with potent activators and sometimes repeated couplings. google.com | TDBTU, DEPBT. uni-kiel.de |

| Racemization | The α-proton of an N-methylated residue can be more susceptible to base-catalyzed epimerization. wpmucdn.com | Use of racemization-suppressing additives and optimized base conditions. mdpi.com | Oxyma Pure, HOAt. mdpi.comorgsyn.org |

Investigation of Peptide Coupling Reagents and Mechanisms

The inherent difficulty in coupling N-methylated amino acids makes derivatives like this compound excellent substrates for evaluating the performance of peptide coupling reagents. wpmucdn.comuni-kiel.de A reagent's ability to efficiently mediate the formation of a peptide bond involving a sterically hindered N-methylated residue serves as a rigorous test of its activating power. uni-kiel.de

Furthermore, the coupling of N-protected amino acids to N-methylated amino acid esters is a model system for studying racemization. mdpi.com Histidine itself is an amino acid known to be prone to racemization during activation. mdpi.comrsc.org Therefore, coupling reactions involving this compound are used to assess how well a given coupling reagent/additive combination can suppress the loss of chiral integrity. mdpi.com Studies have compared various reagents like HBTU, HATU, and ynamides, and additives such as HOBt, HOAt, and Oxyma Pure, to identify conditions that provide high yields and high diastereomeric purity. mdpi.comacs.orgorgsyn.org For instance, ynamide-based reagents have been shown to be particularly effective in suppressing epimerization during the synthesis of challenging peptides. acs.org

Evaluation of Novel Coupling Agents

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid so it can react with the amino group of another. mdpi.com The reagents used to facilitate this reaction are known as coupling agents. The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance imposed by the N-methyl group on the secondary amine, which reduces its nucleophilicity and slows down the reaction rate. globalresearchonline.net This challenge is amplified in N-methyl-histidine due to the presence of the imidazole (B134444) side chain, which can cause side reactions. mdpi.com

Consequently, the synthesis of N-methylated peptides has become a benchmark for evaluating the efficiency of new and existing coupling agents. Research has shown that standard reagents like N,N'-dicyclohexylcarbodiimide (DCC) often provide low yields. nih.gov This has spurred the development and evaluation of more potent onium salt-based coupling agents. Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated superior performance in mediating these difficult couplings. mdpi.combachem.com For instance, HATU, when used with a base like DIPEA (N,N-diisopropylethylamine), has been successfully used to link residues to N-methylamino acids. mdpi.com Similarly, phosphonium (B103445) reagents like PyAOP or PyBOP in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) are considered among the most effective for coupling protected N-methylamino acids. nih.gov

The choice of coupling agent is critical not only for yield but also for minimizing side reactions like racemization, which is a significant issue for N-methylated residues. The table below summarizes various coupling reagents evaluated for their effectiveness in forming peptide bonds involving sterically hindered N-methylated amino acids.

| Coupling Reagent Class | Example Reagent(s) | Effectiveness for N-Methylated Amino Acids | Reference(s) |

| Carbodiimides | DCC, EDC | Generally inefficient and can lead to low yields and side reactions. Often used with additives like HOBt to suppress racemization, but still less effective than onium salts for N-Me amino acids. mdpi.comnih.gov | |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. PyAOP and PyBOP/HOAt are among the most promising reagents for these reactions. globalresearchonline.netnih.gov | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient and widely used. HATU is particularly successful for coupling to N-methyl amino acids. merckmillipore.commdpi.combachem.com COMU offers high efficiency with improved safety and solubility profiles. bachem.com |

Mechanistic Insights into Peptide Bond Formation

The mechanism of peptide bond formation involving N-methylated amino acids differs from that of their unmethylated counterparts, primarily concerning the pathway for loss of stereochemical integrity (racemization). For most amino acids, racemization during coupling proceeds through the formation of a 5(4H)-oxazolone intermediate. However, N-acyl-N-methylamino acids cannot form these oxazolones due to the absence of a proton on the amide nitrogen. cdnsciencepub.com

Despite this, significant racemization can occur, particularly when activating the carboxyl group of an N-methylated amino acid residue. cdnsciencepub.comresearchgate.net Studies have shown that this racemization proceeds through alternative mechanisms:

Direct enolization: A base can directly abstract the alpha-proton (Hα) from the activated amino acid, leading to a planar enolate intermediate that can be re-protonated from either side, resulting in racemization. mdpi.com This is more likely with residues that have acidic alpha-protons.

Oxazolium-5-oxide formation: Chemical evidence suggests that an oxazolium-5-oxide (or mesoionic anhydride) can form, which serves as the racemization intermediate. cdnsciencepub.comresearchgate.net

Research by McDermott and Benoiton using model peptides demonstrated that the extent of racemization is highly dependent on the coupling method and reaction conditions. cdnsciencepub.comresearchgate.net The presence of salts, such as triethylamine (B128534) hydrochloride formed during mixed anhydride (B1165640) couplings, was found to significantly promote racemization. cdnsciencepub.com Polar solvents also tend to increase the rate of racemization. cdnsciencepub.comresearchgate.net Of the methods tested, coupling via a pre-formed N-hydroxysuccinimide (HONSu) ester was found to give a stereochemically pure product, as this method avoids the in-situ generation of highly reactive intermediates in the presence of base. cdnsciencepub.comresearchgate.net

The table below, based on findings from studies on Z-Ala-MeLeu, illustrates the impact of different coupling methods on racemization.

| Coupling Method | Base | Racemization (%) | Reference(s) |

| Mixed Anhydride (iBuOCOCl) | N-Methylmorpholine | 2.8 | researchgate.net |

| Mixed Anhydride (iBuOCOCl) | Triethylamine | 39.0 | researchgate.net |

| DCCI | - | 11.0 | researchgate.net |

| DCCI / HONSu | - | 0.4 | researchgate.net |

| Active Ester (HONSu) | - | 0.0 | researchgate.net |

For N-methyl-histidine, the risk of racemization is further compounded by the basic imidazole side chain, which can act as an internal base, facilitating Hα abstraction. mdpi.com Therefore, careful selection of the coupling reagent, base, and side-chain protecting group (e.g., Trityl (Trt)) is paramount to maintaining chiral purity. merckmillipore.combachem.com

Solid-Phase Peptide Synthesis Applications

N-methyl-histidine derivatives, typically as Fmoc-protected building blocks like Fmoc-N-Me-His(Trt)-OH, are utilized in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties. merckmillipore.comchemimpex.com SPPS allows for the efficient assembly of peptide chains on a solid support. However, the incorporation of N-methylated amino acids, especially in contiguous sequences, poses several synthetic challenges. nih.gov

The primary difficulty is the slow and often incomplete coupling reaction when adding an amino acid to a resin-bound N-methylated amine. nih.gov This necessitates the use of powerful coupling reagents, such as HATU or PyAOP, and often requires longer reaction times or double coupling cycles. mdpi.comnih.gov Another challenge arises during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TPA). Side reactions such as the fragmentation of the peptide backbone between two adjacent N-methylamino acid residues have been reported. nih.gov Furthermore, the formation of diketopiperazines, especially at the dipeptide stage involving a secondary amine, is a known side reaction that can truncate the synthesis. nih.gov

The poor solubility of some protected N-methylated building blocks can also be problematic. For example, Fmoc-N-Me-His(Trt)-OH is known to be poorly soluble in common SPPS solvents like DMF or NMP, although it dissolves upon activation with reagents like HBTU/DIPEA. merckmillipore.com

Despite these hurdles, successful strategies have been developed. The careful selection of coupling reagents, optimization of reaction times, and appropriate side-chain protection are key to overcoming these issues. The use of N-methylated amino acids remains a valuable tool in medicinal chemistry for producing peptide-based drug candidates with superior stability and bioavailability. merckmillipore.com

| Challenge in SPPS of N-Methylated Peptides | Mitigation Strategy | Reference(s) |

| Low Coupling Yield | Use of potent coupling reagents (e.g., HATU, PyAOP, PyBOP/HOAt); extended coupling times; double coupling protocols. nih.govbachem.com | |

| Racemization | Use of additives (e.g., HOAt, Oxyma); choice of weaker base (e.g., NMM, collidine); pre-activation methods; use of active esters. mdpi.combachem.comresearchgate.net | |

| Side Reactions during Cleavage | Optimization of cleavage time with TFA to minimize fragmentation. nih.gov | |

| Diketopiperazine Formation | Use of specific linkers on the solid support; immediate coupling of the third amino acid after deprotection of the second. nih.gov | |

| Poor Solubility of Building Blocks | Activation with coupling reagents can improve solubility (e.g., Fmoc-N-Me-His(Trt)-OH with HBTU/DIPEA). merckmillipore.com |

Biochemical Investigations and Enzymatic Studies

Utility in Histidine Metabolism Research

The structural similarity of N-Me-His-Ome HCl to L-histidine and its methylated derivatives allows it to serve as a probe in metabolic studies.

While direct studies tracing the metabolic fate of this compound are not extensively documented, the principle of using methylated amino acids to follow metabolic pathways is well-established. For instance, the related endogenous amino acid 3-methylhistidine, a component of actin and myosin, is a known indicator of muscle protein breakdown. researchgate.net Following the breakdown of muscle protein, 3-methylhistidine is not reused for protein synthesis and is quantitatively excreted in the urine. researchgate.net This characteristic allows researchers to use its excretion rate as an index of muscle protein catabolism. researchgate.netcabidigitallibrary.org By analogy, isotopically labeled this compound could be synthesized and introduced into biological systems to trace the pathways of histidine and its N-methylated derivatives, providing insights into their absorption, distribution, and enzymatic modification without interfering with the endogenous amino acid pool.

This compound is a useful compound for studying the enzymes and cellular processes that recognize and metabolize endogenous N-methylated amino acids. Research has shown that wild-type aminoacyl-tRNA synthetases (aaRSs) can recognize and acylate certain N-methylated amino acids, including N-methyl-histidine. mdpi.com This indicates that the cellular machinery for protein synthesis can accommodate such modified amino acids. mdpi.com By using this compound, which can be readily de-esterified in cells to N-methyl-histidine, researchers can investigate the specificity and kinetics of these synthetases and other enzymes involved in the metabolism of endogenous methylated amino acids. mdpi.com The presence of N-methylated amino acids can influence the properties of peptides, making them valuable in research. nih.govresearchgate.net

Table 1: Related Endogenous Amino Acids and Derivatives

| Compound Name | Role in Metabolism |

| L-Histidine | A proteinogenic amino acid involved in various metabolic processes and the synthesis of histamine. |

| 3-Methylhistidine | An endogenous amino acid found in actin and myosin; its urinary excretion is an indicator of muscle protein breakdown. researchgate.net |

| N-methyl-histidine | A substrate for some wild-type aminoacyl-tRNA synthetases. mdpi.com |

Substrate and Inhibitor Studies in Enzyme Systems

The modified structure of this compound makes it a valuable tool for investigating enzyme function, both as a potential substrate and as an inhibitor.

The N-methylation of amino acids can significantly alter their interaction with enzymes. This modification can lead to the development of enzyme inhibitors. nih.govresearchgate.net While specific studies on this compound as an inhibitor are limited, research on related N-methylated histidines provides insight into its potential applications. For example, studies using 1-methyl-histidine and 3-methyl-histidine in designed copper proteins have been instrumental in understanding the catalytic mechanism of copper nitrite (B80452) reductase. nih.gov By enforcing a specific nitrogen ligation to the copper center, these modified histidines allow for a detailed comparison of different ligation states and their effect on catalytic activity. nih.gov This approach highlights how N-methylated derivatives can be used to dissect enzyme-substrate interactions and reaction mechanisms. nih.gov

N-methylated histidines have been successfully used in the design of artificial enzymes, or enzyme mimics. These synthetic constructs aim to replicate the catalytic activity of natural enzymes. In one study, de novo designed proteins incorporating 1-methyl-histidine and 3-methyl-histidine were used to create robust catalytic models of copper nitrite reductase. nih.gov These models were highly active, completing over 1000 turnovers without significant loss of function. nih.gov The N-methylation was crucial for controlling the coordination chemistry of the copper ion, demonstrating the value of such modified amino acids in creating stable and efficient enzyme mimics. nih.gov This research suggests a potential role for this compound in the development of novel biocatalysts.

Table 2: Research Findings on N-Methylated Histidines in Enzymatic Studies

| Study Area | Finding | Reference Compound(s) |

| Enzyme-Substrate Interactions | Enforced specific nitrogen ligation in copper proteins to study catalytic mechanisms. nih.gov | 1-methyl-histidine, 3-methyl-histidine |

| Enzyme Mimics | Used in de novo designed proteins to create highly active and stable models of copper nitrite reductase. nih.gov | 1-methyl-histidine, 3-methyl-histidine |

| Peptide Stability | Incorporation of N-methylated residues can enhance resistance to proteases. researchgate.net | N-methylated amino acids |

Research on Protein Synthesis Mechanisms

The incorporation of modified amino acids is a key area of research in protein synthesis. This compound is relevant to these studies as a precursor to N-methyl-histidine. The cellular machinery for protein synthesis involves aminoacyl-tRNA synthetases, which attach the correct amino acid to its corresponding tRNA molecule. It has been demonstrated that some wild-type synthetases can recognize and activate N-methylated amino acids, including N-methyl-histidine. mdpi.com This finding is significant as it suggests that the protein synthesis apparatus has a degree of plasticity, allowing for the incorporation of non-standard amino acids. mdpi.com The use of this compound in in vitro and in vivo systems can help researchers further probe the limits of this plasticity and understand the structural and functional consequences of incorporating N-methylated amino acids into polypeptide chains.

Studies on Oxidative Modifications of Histidine Residues

Investigations into the oxidative damage of amino acids are crucial for understanding aging, neurodegenerative diseases, and other pathological states. Histidine is particularly susceptible to oxidation due to its imidazole (B134444) ring. However, specific studies detailing the oxidative modification of this compound are not found in the reviewed literature. Research in this area tends to focus on the parent amino acid, histidine, or other N-protected derivatives.

Formation and Detection of Oxidized Histidine Species (e.g., 2-oxohistidine)

The oxidation of histidine residues by reactive oxygen species (ROS) is known to produce several products, with 2-oxohistidine (B12328305) being a primary and stable marker of oxidative protein damage. google.comgoogle.com Studies have shown that systems generating free radicals, such as copper/ascorbate, can induce the formation of 2-oxohistidine from N-protected histidine derivatives like N-benzoylhistidine. chempep.com The detection of these oxidized species is often accomplished using sensitive analytical techniques like high-pressure liquid chromatography with electrochemical detection (HPLC-ECD), which can identify products from the hydrolysis of oxidized proteins. chempep.com

Despite the established methods for studying histidine oxidation, no specific data were found applying these techniques to this compound or analyzing its specific oxidation products. The influence of the N-alpha-methyl group and the methyl ester on the rate and products of oxidation remains an unaddressed area in the available literature.

Development of Peptide Probes for Post-Translational Modification Research

Peptide probes that contain post-translationally modified amino acids are invaluable tools for biochemical research. Probes incorporating 2-oxohistidine, for instance, are synthesized to help investigate the biological consequences of oxidative damage and to develop antibodies or binding partners that recognize this specific modification. google.com These probes are essential for advancing the study of non-enzymatic post-translational modifications. google.com

The synthesis of such probes often involves the incorporation of a modified amino acid, like Fmoc-L-His(2-Oxo)-OH, during solid-phase peptide synthesis. While this is a common strategy, there is no evidence in the searched literature of this compound being used as a precursor or component in the development of peptide probes for post-translational modification research.

Molecular Recognition Studies of Amino Acid Derivatives

Molecular recognition involves the specific binding between two or more molecules through non-covalent interactions. This field is fundamental to supramolecular chemistry and has applications in sensing, catalysis, and drug delivery. While histidine and its derivatives are widely studied in this context, specific research detailing the use of this compound is absent from the available literature.

Supramolecular Host-Guest Chemistry

Host-guest chemistry often utilizes macrocyclic hosts to bind smaller guest molecules with high specificity. Histidine derivatives are frequently used as guests due to the versatile binding capabilities of the imidazole ring (coordination, hydrogen bonding) and the amino acid backbone (electrostatic interactions). For example, studies have demonstrated the complexation of N-protected histidines with chlorophyll (B73375) derivatives and the self-assembly of histidine-based peptides into functional nanomaterials. googleapis.com Other derivatives have been shown to form hydrogels or act as enzyme mimics through self-assembly with metal ions. google.comchempep.com

However, a review of the literature did not yield any studies where this compound was specifically used as a guest molecule in host-guest complexation experiments. Consequently, data on its binding affinities, thermodynamics, or the structures of any potential complexes are not available.

Enantioselective Recognition Processes

Enantioselective recognition—the ability of a chiral host to differentiate between the enantiomers of a chiral guest—is a critical process in biology and chemistry. Amino acid esters are common targets for such studies, with synthetic receptors like crown ethers and calixarenes being developed to selectively bind one enantiomer over the other.

While there is extensive research on the enantioselective recognition of various amino acid methyl esters, no specific studies focusing on the enantioselective recognition of this compound were identified. Therefore, no data on enantiomeric binding ratios or the specific interactions governing potential chiral recognition of this compound are available in the literature reviewed.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like N-Me-His-OMe HCl, providing precise information about the chemical environment of each proton and carbon atom.

Proton and Carbon NMR for Assignment and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for verifying the identity and purity of this compound. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in hertz (Hz), allow for the unambiguous assignment of signals to specific atoms within the molecule. cnr.itchemicalbook.com

Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. cnr.it The spectrum of this compound would feature distinct peaks for the ester carbonyl carbon, the carbons of the imidazole (B134444) ring, the alpha- and beta-carbons, the N-methyl carbon, and the methoxy (B1213986) carbon. cnr.it For example, in a related compound, L-histidine methyl ester, the carbonyl carbon (COOMe) resonates around 169.38 ppm, while the imidazole carbons appear between 119 and 137 ppm. cnr.it The introduction of the N-methyl group would induce predictable shifts in the adjacent carbon signals, which are crucial for structural confirmation.

The following tables summarize representative NMR data for closely related histidine derivatives, providing a basis for the expected spectral characteristics of this compound.

Table 1: Representative ¹H NMR Data for Histidine Derivatives

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference Compound |

|---|---|---|---|---|

| Imidazole H2 | 7.54 | s | - | L-Histidine Methyl Ester |

| Imidazole H5 | 6.82 | s | - | L-Histidine Methyl Ester |

| α-CH | 4.46 | t | 6.1 | L-Histidine Methyl Ester |

| OCH₃ | 3.86 | s | - | L-Histidine Methyl Ester |

| β-CH₂ | 3.52-3.33 | m | - | L-Histidine Methyl Ester |

| N-CH₃ | 3.83 | s | - | N-π-methyl-L-histidine methyl ester |

Data sourced from a study on ¹³C labeled carnosine derivatives. cnr.it

Table 2: Representative ¹³C NMR Data for Histidine Derivatives

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference Compound |

|---|---|---|

| C=O (Ester) | 169.37 | N-π-methyl-L-histidine methyl ester |

| Imidazole C2 | 137.73 | N-π-methyl-L-histidine methyl ester |

| Imidazole C4 | 130.15 | N-π-methyl-L-histidine methyl ester |

| Imidazole C5 | 120.42 | N-π-methyl-L-histidine methyl ester |

| α-C | 54.14 | N-π-methyl-L-histidine methyl ester |

| OCH₃ | 52.24 | N-π-methyl-L-histidine methyl ester |

| β-C | 28.79 | N-π-methyl-L-histidine methyl ester |

| N-CH₃ | 34.04 | N-π-methyl-L-histidine methyl ester |

Data sourced from a study on ¹³C labeled carnosine derivatives. cnr.it

Conformational Preferences in Solution and Isolated Phase

The N-methylation of amino acids can significantly influence their conformational preferences. researchgate.net Studies on model dipeptides have shown that N-methylation can induce a strong preference for specific backbone conformations. researchgate.net For this compound, the presence of the methyl group on the alpha-amino nitrogen restricts rotation around the N-Cα bond, potentially favoring certain rotamers in solution. This conformational bias can be studied using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about through-space proximity of protons. The conformation of histidine derivatives can also be influenced by the tautomeric state of the imidazole ring, which can be affected by N-methylation at different positions. rsc.orgresearchgate.net In the gas phase, techniques like infrared multiphoton dissociation (IRMPD) spectroscopy combined with theoretical calculations are used to study the intrinsic structures and tautomeric equilibria of histidine derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.orgwikipedia.org For this compound, the expected molecular weight of the free base (C₈H₁₃N₃O₂) is approximately 183.21 g/mol . nih.gov

In an electrospray ionization (ESI) mass spectrum, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton. mdpi.com For the related N-methyl-L-histidine, the precursor ion [M+H]⁺ is observed at m/z 170.0923. nih.gov

When subjected to fragmentation (MS/MS), the molecular ion breaks down into smaller, characteristic fragment ions. gbiosciences.com This fragmentation occurs as the energetically unstable molecular ions dissociate into a positive ion and an uncharged radical. libretexts.orggbiosciences.com The analysis of these fragments provides valuable structural information. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavages along the amino acid backbone. libretexts.org For N-Me-His-OMe, a prominent fragment would likely arise from the loss of the methyl carbamate (B1207046) group or cleavage of the bond between the alpha- and beta-carbons, leading to the formation of the stable imidazolium (B1220033) methyl ion.

Table 3: Predicted ESI-MS Data for N-Me-His-OMe

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~184.1 | Protonated molecular ion of the free base |

| [M-COOCH₃]⁺ | ~125.1 | Loss of the methyl formate (B1220265) group |

| Imidazole-CH₂⁺ | ~81.1 | Cleavage of Cα-Cβ bond |

Predicted values based on the structure and common fragmentation patterns. libretexts.orgsavemyexams.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound. dcu.ie

Infrared spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule. researchgate.net The IR spectrum of this compound would display specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net

Table 4: Characteristic IR Absorption Bands for Histidine Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Imidazole & Amine) | 3444–3282 | Stretching |

| C-H (Imidazole) | 3168–3016 | Stretching |

| C-H (Aliphatic) | 2980–2820 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C=N, C=C (Imidazole) | 1650-1550 | Stretching |

Data compiled from studies on various histidine derivatives. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those associated with conjugated systems like the imidazole ring. metu.edu.tr The imidazole moiety of histidine exhibits characteristic UV absorbance. researchgate.net The position and intensity of the absorption maxima can be influenced by factors such as pH and substitution on the ring. researchgate.net The N-methylation of the imidazole ring or the alpha-amino group can cause shifts in the electronic transitions, which can be monitored by UV-Vis spectroscopy. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely used to monitor the progress of chemical reactions, check compound purity, and identify compounds. ualberta.caumass.eduyork.ac.uklibretexts.org In the synthesis of this compound, TLC can be used to track the conversion of the starting materials (e.g., L-histidine) into the desired product. researchgate.net

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). umass.edu By spotting the reaction mixture alongside the starting material and, if available, an authentic sample of the product, one can visually assess the reaction's progression. ualberta.ca The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. ualberta.ca

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. libretexts.org For instance, in the synthesis of L-histidine methyl ester, a mobile phase of methanol (B129727)/dichloromethane (3:7) has been used for TLC monitoring. researchgate.net Visualization of the spots can be achieved using UV light, as the imidazole ring is UV-active, or by staining with reagents like ninhydrin (B49086) or permanganate (B83412) solutions that react with the amino acid derivative to produce a colored spot. umass.edunih.gov

Table 5: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-methyl-L-histidine methyl ester hydrochloride | This compound |

| L-histidine | His |

| L-histidine methyl ester | H-His-OMe |

| N-π-methyl-L-histidine methyl ester | |

| N-methyl-L-histidine | |

| Methanol | MeOH |

| Dichloromethane | CH₂Cl₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of polar molecules like amino acid derivatives, including this compound, is often challenging. The inherent polarity and low volatility of such compounds, stemming from the presence of functional groups like amine and imidazole moieties, necessitate a chemical derivatization step prior to GC-MS analysis. sigmaaldrich.commdpi.com The primary goal of derivatization in this context is to convert the analyte into a more volatile and less reactive form, thereby improving its chromatographic behavior. sigmaaldrich.comjfda-online.com

While specific GC-MS application notes for this compound are not extensively detailed in the literature, the methodology is well-established for closely related compounds such as Nτ-methylhistidine and other amino acids. oup.comnih.gov Analysis by GC-MS typically requires pre-column derivatization to mask the polar functional groups. wvu.edu This process enhances volatility and thermal stability, allowing the compound to be vaporized and travel through the GC column for separation before detection by the mass spectrometer. mdpi.comscienceopen.com The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized analyte, enabling confident identification and quantification. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely employed for determining the purity of amino acid derivatives and peptides and for their quantitative analysis. bachem.comrsc.org

A specific mixed-mode HPLC method has been developed for the analysis of histidine methyl ester. sielc.comsielc.com This method utilizes a Primesep 100 column, which combines reversed-phase and ion-exchange properties, offering unique selectivity. sielc.com The separation is achieved using a mobile phase of acetonitrile (B52724) and water with sulfuric acid as a buffer, and detection is performed in the low UV range (200 nm). sielc.comsielc.com Reversed-phase HPLC (RP-HPLC) is also a standard procedure for the purification of synthesized peptides and their derivatives, often using acetonitrile and water as the mobile phase components. rsc.org For purity assessments, UV detection is typically set around 210-220 nm, where the peptide backbone absorbs light. bachem.com

The precision and accuracy of HPLC make it an indispensable tool in quality control for both research and industrial applications, ensuring the identity and purity of compounds like this compound.

Table 1: HPLC Method for Histidine Methyl Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 (Mixed-Mode) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water | sielc.com |

| Buffer | Sulfuric Acid (H₂SO₄) | sielc.comsielc.com |

| Detection | UV at 200 nm | sielc.com |

Strategies for Chemical Derivatization to Enhance Analytical Performance

Chemical derivatization is a frequently employed strategy to overcome the inherent analytical challenges posed by certain molecules. For compounds like this compound, derivatization can significantly improve chromatographic separation and detection sensitivity. jfda-online.comresearchgate.net The process involves chemically modifying the analyte to alter its physicochemical properties, such as volatility, polarity, and detectability, making it more amenable to specific analytical techniques like GC-MS or enhancing its detection in HPLC. wvu.eduresearchgate.net

Derivatization for Improved Volatility and Detectability

For GC-MS analysis, increasing the volatility of polar analytes is critical. scienceopen.com This is achieved by masking the active hydrogens on functional groups (e.g., -NH, -OH, -SH) with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include:

Silylation: This is a widely used method where acidic protons are replaced with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective silylating agents. sigmaaldrich.comwvu.edu The resulting silyl derivatives are significantly less polar, more volatile, and more thermally stable. scienceopen.comnih.gov TBDMS derivatives offer the additional advantage of being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation and Alkylation: These methods involve the introduction of acyl or alkyl groups. Acylation can be performed using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which also enhances detectability, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.comnih.gov Alkylation, for instance, using alkyl chloroformates like methyl chloroformate, can derivatize amino groups and any carboxylic acid groups present (if the methyl ester were to be hydrolyzed) in a single step. nist.gov These reactions produce stable derivatives suitable for GC-MS analysis. nist.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Type | Reagent Example | Abbreviation | Target Functional Groups | Reference |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH, -SH | wvu.edu |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -OH, -NH, -SH | sigmaaldrich.com |

| Alkylation / Acylation | Methyl Chloroformate | MCF | -NH₂, -COOH | nist.gov |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH | nih.gov |

Formation of Diastereomers for Chiral Resolution

The synthesis of chiral molecules like this compound from achiral precursors often results in a racemic mixture (a 50:50 mixture of two enantiomers). libretexts.org Since enantiomers possess identical physical properties, their separation, a process known as resolution, is not possible by standard chromatographic or crystallization methods. libretexts.org A key strategy to overcome this is to convert the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated. libretexts.orgacs.org

This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. libretexts.org

Reaction: The racemic N-Me-His-OMe, which is basic due to its amine and imidazole groups, can be reacted with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid). This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.org

Separation: Because these diastereomeric salts have different solubilities and chromatographic retention times, they can be separated by techniques such as fractional crystallization or, more commonly, chromatography (e.g., HPLC on an achiral column). acs.orgbeilstein-journals.orggoogle.com

Recovery: After separation, the chiral resolving agent is chemically removed from each separated diastereomer, yielding the individual, enantiomerically pure (R) and (S) forms of N-Me-His-OMe. libretexts.org

Another approach involves forming diastereomeric esters by reacting the amine with a chiral acylating agent or, if the methyl ester is hydrolyzed, reacting the resulting carboxylic acid with a chiral alcohol like L-(−)-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated chromatographically. beilstein-journals.org This method of forming and separating diastereomers is a fundamental and powerful technique for obtaining enantiomerically pure compounds for further research and development.

Table 3: Principle of Chiral Resolution via Diastereomer Formation

| Step | Description | Example | Reference |

|---|---|---|---|

| 1. Starting Material | Racemic mixture of a chiral amine (R-Amine and S-Amine). | (R/S)-N-Me-His-OMe | libretexts.org |

| 2. Reaction | React with a single enantiomer of a chiral resolving agent (e.g., a chiral acid, R'-Acid). | + (R,R)-Tartaric Acid | libretexts.org |

| 3. Product | Formation of a mixture of diastereomeric salts. | (R-Amine / R'-Acid) and (S-Amine / R'-Acid) | libretexts.orggoogle.com |

| 4. Separation | Separate the diastereomers based on different physical properties (e.g., solubility, chromatography). | HPLC or Fractional Crystallization | acs.orgbeilstein-journals.org |

| 5. Recovery | Remove the chiral resolving agent from each separated diastereomer to obtain pure enantiomers. | Yields pure R-Amine and pure S-Amine | libretexts.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the conformational energy landscape—the relative energies of these different spatial arrangements—is crucial for predicting a molecule's properties and reactivity. Quantum chemical calculations are powerful methods for exploring these landscapes.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) Calculations

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two of the most widely used quantum chemical methods for studying molecular systems. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. MP2, a wave-function-based method, provides a higher level of theory by including electron correlation effects more explicitly, often leading to more accurate energy predictions, albeit at a greater computational expense.

For histidine derivatives, computational studies have successfully employed these methods to identify stable conformers. comporgchem.com For instance, optimizations of various conformers of neutral histidine at the MP2/6-311++G(d,p) level of theory have revealed that structures stabilized by internal hydrogen bonds are the lowest in free energy. comporgchem.com A similar approach applied to N-Me-His-Ome HCl would involve systematically rotating the key dihedral angles to map out the potential energy surface and identify the low-energy conformers. The relative energies of these conformers provide insight into their population distribution at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT and MP2 This table presents hypothetical data for illustrative purposes, based on typical findings in computational studies of similar molecules.

| Conformer | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) | MP2/cc-pVTZ Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 0.00 | 0.00 | N-H···O=C hydrogen bond |

| B | 1.25 | 0.98 | Imidazole (B134444) N···H-N hydrogen bond |

| C | 2.50 | 2.15 | Steric repulsion between methyl groups |

Solvation Model Effects on Conformational Preferences

The surrounding solvent can significantly influence the conformational preferences of a molecule. Solvation models are computational methods used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. acs.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

For charged and polar molecules like this compound, the inclusion of a solvation model is critical for accurately predicting conformational energies. In a polar solvent like water, conformations with a larger dipole moment will be preferentially stabilized. Studies on histidine and its complexes have shown that solvent effects can alter the relative stability of different coordination geometries and tautomeric forms. acs.orgmdpi.com For this compound, a polar solvent would likely stabilize extended conformations over compact, hydrogen-bonded structures that are favored in the gas phase.

Mechanistic Pathways of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states, intermediates, and energy barriers that govern the reaction rate and outcome.

Transition State Analysis and Energy Barriers

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier, which is a key factor in determining the reaction rate.

For reactions involving histidine derivatives, such as enzymatic catalysis or synthetic modifications, computational methods can be used to model the reaction pathway. For example, in the metabolism of histidine, enzymes catalyze deamination and other transformations. nih.gov Computational modeling of these reactions would involve identifying the transition state for each step and calculating the energy barrier. This analysis provides insights into how the enzyme lowers the activation energy.

Table 2: Hypothetical Energy Barriers for a Reaction Involving this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Transition State | Energy Barrier (kcal/mol) in Gas Phase | Energy Barrier (kcal/mol) in Water (PCM) |

| Step 1: Nucleophilic Attack | TS1 | 25.4 | 20.1 |

| Step 2: Proton Transfer | TS2 | 15.2 | 10.5 |

Elucidation of Intermediates and Catalytic Cycles

Many chemical reactions proceed through a series of steps involving one or more intermediates—species that are more stable than transition states but less stable than the reactants and products. Identifying these intermediates is crucial for a complete understanding of the reaction mechanism.

In the context of catalysis, a catalytic cycle describes the sequence of steps by which a catalyst participates in a reaction and is regenerated. Computational studies can map out the entire catalytic cycle, identifying all intermediates and transition states. For instance, in the synthesis of L-1-methylhistidine, L-histidine methyl ester is reacted with N,N'-carbonyldiimidazole to form a cyclic intermediate. researchgate.net This intermediate is then alkylated, and subsequent hydrolysis yields the final product. researchgate.net Computational modeling could be used to investigate the energetics of each step in this synthetic pathway, providing a detailed understanding of the reaction mechanism.

Intermolecular Interactions and Binding Affinity Predictions

The biological activity and chemical behavior of this compound are governed by its interactions with other molecules, such as proteins, enzymes, or other small molecules. Computational methods can be used to predict the strength and nature of these intermolecular interactions and to estimate the binding affinity.

The N-methylated histidine residue can participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. cambridgemedchemconsulting.com The methyl group on the alpha-amino group can influence the local steric environment and the hydrogen bonding capabilities of the molecule.

Binding affinity, often quantified by the dissociation constant (Kd) or the binding free energy (ΔGbind), is a measure of the strength of the interaction between two molecules. Computational methods for predicting binding affinity range from molecular docking, which predicts the preferred orientation of one molecule when bound to another, to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). These methods can provide valuable predictions of how tightly this compound will bind to a biological target, which is crucial information in drug discovery and design.

Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonds and electrostatic interactions are fundamental to the structure and function of this compound. The molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors. The protonated imidazole ring, the N-methylamino group, and the ester carbonyl oxygen are key players in forming a network of intra- and intermolecular interactions.

Computational studies on closely related compounds, such as protonated histidine and its methyl ester, reveal the presence of strong intramolecular hydrogen bonds (IHBs). acs.orgacs.orgnih.gov Quantum chemical ab initio calculations have shown that a significant IHB forms between the protonated amino group and the sp2-hybridized nitrogen atom of the imidazole ring. acs.orgacs.orgnih.gov This interaction is crucial for the stability of the molecule's conformation. acs.orgacs.org In this compound, similar intramolecular hydrogen bonding is expected, influencing the orientation of the side chain relative to the backbone.

The molecular electrostatic potential (MEP) map illustrates the charge distribution and predicts regions of electrophilic and nucleophilic reactivity. For histidine-containing molecules, MEP calculations show distinct areas of positive potential around the hydrogen bond donor groups (such as the imidazole N-H and the backbone N-H) and negative potential around the acceptor atoms (like the carbonyl oxygen and the unprotonated imidazole nitrogen). researchgate.net This electrostatic landscape is a primary determinant of how the molecule interacts with its environment, including solvent molecules and biological receptors. The electrostatic interactions, driven by these charge distributions, are a major force in the formation of molecular complexes. mdpi.com

Furthermore, neutron diffraction and computational studies on histidine have identified the existence of C-H···O hydrogen bonds, where the C-H groups on the imidazole ring can act as donors. rsc.org This type of weaker, non-classical hydrogen bond can also contribute to the conformational stability and interaction profile of this compound.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Significance |

|---|---|---|---|

| Imidazole N-H | Carbonyl Oxygen (intramolecular) | Intramolecular H-Bond | Influences side-chain conformation |

| Backbone N-H | Imidazole Nitrogen (intramolecular) | Intramolecular H-Bond | Stabilizes molecular structure acs.orgacs.org |

| Imidazole N-H | Solvent/Receptor Atom (e.g., Oxygen) | Intermolecular H-Bond | Mediates interactions with the environment |

Cation-π Interactions in Molecular Recognition

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system, such as an aromatic ring. The imidazole ring of histidine and its derivatives is central to this type of interaction. Depending on the pH, the histidine side chain can act as either the π-system (in its neutral form) or as the cation (in its protonated, imidazolium (B1220033) form). d-nb.infonih.govelsevierpure.com Given that N-Me-His-Ome is supplied as a hydrochloride salt, its imidazole ring is protonated, making it a prime candidate to act as the cation in cation-π interactions.

Quantum chemical calculations have quantified the strength of these interactions. The affinity of a protonated histidine (His+) for aromatic residues like phenylalanine, tyrosine, and tryptophan is significant, with interaction energies being more favorable than those of neutral histidine with cationic residues. elsevierpure.comresearchgate.net For instance, the interaction energy between a protonated histidine and tryptophan has been calculated to be approximately -13.6 kcal/mol in the gas phase. d-nb.info These strong, attractive forces are crucial in molecular recognition, helping to orient ligands within binding sites of proteins and other macromolecules. d-nb.infonih.gov

In the context of this compound, the positively charged imidazolium ring can form strong cation-π bonds with aromatic systems. This interaction is highly directional, typically with the cation positioned directly above the centroid of the aromatic ring. nih.gov The strength and geometry of this interaction make it a key contributor to the binding affinity and specificity of histidine-containing molecules in various biological and chemical systems. researchgate.netresearchgate.net

Table 2: Calculated Cation-π Interaction Energies Involving Protonated Histidine (His+)

| Interacting Aromatic Partner | Interaction Energy (kcal/mol, Gas Phase) | Reference |

|---|---|---|

| Phenylalanine | - | nih.gov |

| Tyrosine | - | d-nb.info |

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are invaluable for predicting spectroscopic data and electronic properties, which can aid in the structural elucidation and reactivity analysis of molecules like this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shift of a nucleus is highly sensitive to its local electronic environment. nih.govnih.gov Predicting NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a standard practice to assist in spectral assignment and structure verification. ruc.dknih.govnih.gov

For histidine and its derivatives, ¹H and ¹³C NMR chemical shifts are particularly sensitive to the protonation state of the imidazole ring. nih.govmeihonglab.com For example, the ¹H chemical shift of the Cε1-H proton of a protonated catalytic histidine in certain enzymes has been observed as far downfield as 9.22 ppm, which is outside the normal range and indicative of its specific hydrogen-bonding environment. nih.gov

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts with a high degree of accuracy. nih.gov To achieve reliable results, it is often necessary to include the effects of intermolecular interactions, such as hydrogen bonding to solvent molecules, in the computational model. illinois.edu The predicted shifts for the protons and carbons of the N-methyl group, the ester methyl group, and the imidazole ring of this compound would provide a theoretical benchmark for experimental data, confirming its structure and protonation state.

Table 3: Representative Predicted ¹H NMR Chemical Shifts for Protons on the Imidazole Ring of Histidine

| Proton | Protonation State | Approximate Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| Cε1-H | Protonated | ~8.7 - 9.2 | pH, Hydrogen Bonding nih.gov |

| Cε1-H | Neutral | ~8.15 | pH nih.gov |

| Cδ2-H | Protonated | ~6.9 | pH nih.gov |

HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and more reactive. ajchem-a.com Computational studies have determined the HOMO-LUMO gaps for proteinogenic amino acids. researchgate.net For histidine, the gap is relatively small compared to other amino acids, suggesting higher reactivity, which is consistent with its versatile role in enzyme catalysis. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions of the imidazole ring, while the LUMO would be distributed over the electron-deficient parts of the molecule. The calculated energy gap provides a quantitative measure of its potential to participate in charge-transfer interactions. Studies on related compounds like L-histidine methylester dihydrochloride (B599025) have reported optical band gaps, which are experimentally related to the HOMO-LUMO gap, indicating its electronic properties. researchgate.net This theoretical parameter is crucial for understanding the molecule's role in chemical reactions and its electronic behavior.

Table 4: Conceptual Relationship between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Polarizability |

|---|---|---|---|

| Large | High | Low | Low |

Future Research Directions and Emerging Applications

Development of N-Me-His-Ome HCl as a Precursor for Advanced Chemical Probes

The unique structural features of this compound position it as a valuable precursor for the synthesis of advanced chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and N-methylated amino acids are useful components for enhancing properties like membrane permeability and proteolytic stability. google.com

Future research is focused on leveraging this compound to create sophisticated probes for investigating enzyme function and cellular processes. For instance, derivatives of this compound can be developed into inhibitors or substrates for specific enzymes. Research has already demonstrated that methyl ester precursors of histidine derivatives can serve as useful chemical probes for exploring the function of enzymes like the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease. nih.gov By modifying the core structure of this compound, researchers can synthesize libraries of compounds to screen for activity against various enzyme targets. chemimpex.com

The development path for these probes involves several key steps:

Synthesis of Derivatives: Using this compound as a starting material, chemists can introduce reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties to facilitate covalent labeling of target proteins.

Biochemical Screening: These newly synthesized probes are then used in biochemical assays to study enzyme kinetics, binding affinities, and mechanisms of action. chemimpex.com

Cellular Imaging and Proteomics: Probes incorporating imaging agents allow for the visualization of target engagement within living cells, while those with affinity tags can be used to isolate and identify protein binding partners through proteomic techniques.

The imidazole (B134444) side chain of the histidine residue offers an additional site for modification, allowing for the creation of bifunctional or conformationally constrained probes that can provide deeper insights into biological recognition events. mdpi.com

Integration into Automated Synthesis Platforms

Automated synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), has revolutionized the production of peptides for therapeutic and research purposes. beilstein-journals.org In SPPS, a peptide chain is built sequentially on an insoluble polymer support, a process well-suited for automation. bachem.com N-methylated amino acids like this compound are of significant interest for incorporation into synthetic peptides because N-methylation can confer desirable properties such as increased resistance to enzymatic degradation and improved conformational rigidity. google.com

However, the integration of N-methylated amino acids into automated SPPS presents challenges. The coupling efficiency of these residues can be lower than that of their non-methylated counterparts, potentially leading to deletion sequences in the final peptide product. google.com Future research is aimed at optimizing the conditions for incorporating this compound and similar building blocks into automated synthesis workflows. Strategies being explored include:

Development of Novel Coupling Reagents: Investigating new activating agents and reaction conditions to improve the efficiency of peptide bond formation with the sterically hindered N-methylated amine.

Dipeptide Building Blocks: Synthesizing dipeptides that already contain the N-methyl amide bond. These dimeric units can then be incorporated into peptide sequences using automated synthesizers as if they were single monomers, bypassing the difficult coupling step. google.com

Optimization of Deprotection Steps: The protecting groups used during synthesis must be removed at each cycle. Research has shown that the choice of protecting group on the histidine imidazole ring can impact the efficiency of the deprotection of the alpha-amino protecting group (e.g., Boc), requiring modifications to standard protocols, such as prolonged treatment with deprotecting agents. nih.gov

The successful integration of this compound into automated platforms will facilitate the routine synthesis of N-methylated peptides, enabling broader exploration of their therapeutic and biological potential.

Exploration in Biocatalytic Systems

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgucl.ac.uk Enzymes like proteases can catalyze the formation of peptide bonds under mild, aqueous conditions. bioline.org.br An emerging area of research is the exploration of this compound as a substrate in enzyme-catalyzed reactions.

Future investigations will likely focus on two main areas:

Enzymatic Peptide Synthesis: Identifying or engineering enzymes that can efficiently recognize this compound as a substrate for peptide synthesis. While many proteases are used for peptide bond formation, their substrate specificity can be a limitation. Screening for novel enzymes from natural sources or using protein engineering to alter the active site of known enzymes could yield biocatalysts capable of incorporating N-methylated residues. ucl.ac.uk This would allow for the sustainable production of N-methylated peptides. bioline.org.br

Enzymatic Derivatization: Using enzymes to perform stereoselective modifications on the this compound molecule itself. For example, lipases and esterases, which are widely used for their ability to catalyze the enantioselective hydrolysis or formation of ester bonds, could potentially be used to resolve racemic mixtures of N-methylated amino acid esters or to catalyze other specific transformations. rsc.org

The development of biocatalytic systems that can accommodate this compound would provide environmentally friendly and highly specific synthetic routes to complex peptides and other fine chemicals.

Continued Application in Supramolecular Chemistry for Selective Sensing

Supramolecular chemistry involves the design of host molecules (receptors) that can selectively bind to guest molecules (analytes) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking. beilstein-journals.org This principle is the foundation for creating highly selective chemical sensors. acs.org this compound possesses several features that make it and its derivatives interesting components for supramolecular systems.

The imidazole ring of the histidine side chain is a particularly versatile functional group in this context. It can act as both a hydrogen-bond donor and acceptor and can coordinate with metal ions. soton.ac.uk Future research will continue to exploit these properties:

Anion Sensing: The N-H protons on the imidazole ring are sufficiently acidic to act as hydrogen-bond donors for the recognition of anions. Synthetic receptors incorporating imidazole or similar moieties have been designed to selectively bind and sense anions like fluoride. acs.org

Cation and Metal Ion Sensing: The nitrogen atoms of the imidazole ring are effective ligands for a variety of metal ions. By incorporating this compound derivatives into larger macrocyclic structures, it is possible to create receptors that selectively bind specific metal ions, with the binding event transduced into a measurable signal (e.g., a change in fluorescence).

Recognition of Biomolecules: The combination of hydrogen bonding sites, potential for electrostatic interactions, and the chiral center makes derivatives of this compound suitable for constructing receptors for biologically relevant molecules, such as organic ammonium (B1175870) ions found in amino acids and neurotransmitters. beilstein-journals.org

The goal is to design synthetic receptors where the specific binding of an analyte to the histidine-derived portion of the molecule triggers a conformational change, leading to a clear optical or electrochemical signal. acs.org

Mechanistic Studies of Biological Processes Mediated by Histidine Methylation

Histidine methylation is a post-translational modification (PTM) where a methyl group is added to one of the two nitrogen atoms in the imidazole ring of a histidine residue within a protein. hmdb.caresearchgate.net This modification can produce two isomers: Nτ-methylhistidine (also called 1-methylhistidine) and Nπ-methylhistidine (also called 3-methylhistidine). hmdb.ca While known for decades, the biological significance of histidine methylation is only now beginning to be understood, with recent studies implicating it in the regulation of actin, zinc finger proteins, and RNA metabolism. researchgate.netnih.govescholarship.org

This compound and its related isomers are crucial tools for the mechanistic study of these processes. Future research will rely on these compounds in several ways:

Enzyme Characterization: The enzymes responsible for histidine methylation (histidine methyltransferases) and demethylation are a key area of investigation. For example, SETD3 has been identified as the enzyme that methylates actin at histidine 73, while METTL9 and CARNMT1 have been shown to be Nπ-histidine methyltransferases. researchgate.netnih.govescholarship.org Synthetic peptides containing specifically methylated (Nπ or Nτ) or unmethylated histidine residues are essential substrates for in vitro assays to determine the activity, substrate specificity, and kinetics of these enzymes. escholarship.org

Development of Analytical Standards: Accurate detection and quantification of histidine methylation in biological samples require pure analytical standards. N-methylated histidine derivatives, including ester forms, serve as standards in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the specific isomers present in protein hydrolysates. koreascience.kr